![molecular formula C19H16ClNO3 B2838127 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 562050-95-7](/img/structure/B2838127.png)
2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
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Description
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of wide interest because of their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly. For example, (4S)-4-(4-Chlorophenyl)-4-(1H-indol-3-yl)-2-butanone has a molecular formula of CHClNO, an average mass of 297.779 Da, and a monoisotopic mass of 297.092041 Da .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, (4S)-4-(4-Chlorophenyl)-4-(1H-indol-3-yl)-2-butanone is a crystalline colorless compound with specific odors .
Future Directions
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCPROUUXHIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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